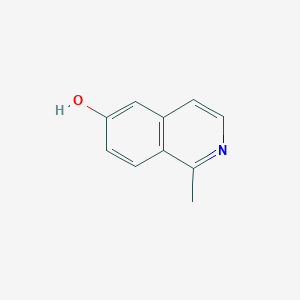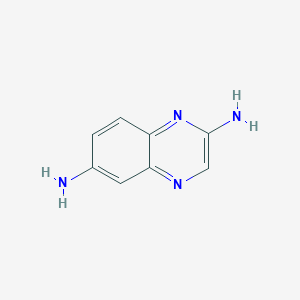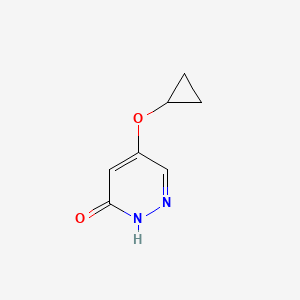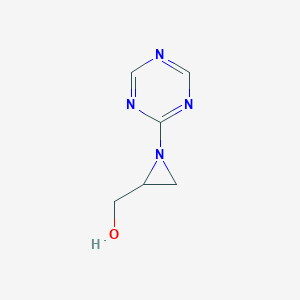
3,3-Diethyloxetane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyloxetane-2-carboxamide is an organic compound that belongs to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The presence of the carboxamide group in this compound makes it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyloxetane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cationic polymerization of 3,3-diethyloxetane, which leads to a mixture of polymer and cyclic oligomers . The cyclic tetramer is the most important oligomer and is formed in 20–35% yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale cationic polymerization processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyloxetane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, amine derivatives, and other functionalized compounds.
Scientific Research Applications
3,3-Diethyloxetane-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyloxetane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyloxetane: Similar in structure but with methyl groups instead of ethyl groups.
3,3-Diethyloxetane: Lacks the carboxamide group, making it less versatile in certain applications.
Indole-2-carboxamide: Shares the carboxamide group but has a different core structure, leading to different biological activities.
Uniqueness
3,3-Diethyloxetane-2-carboxamide is unique due to its combination of the strained oxetane ring and the reactive carboxamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3-diethyloxetane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
OUXLFEXOGRSSTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1C(=O)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


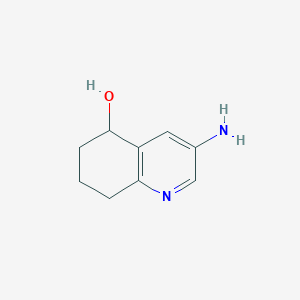
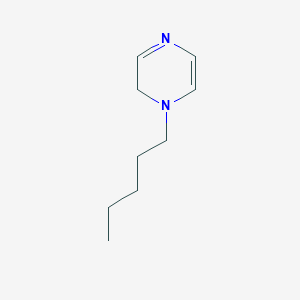
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
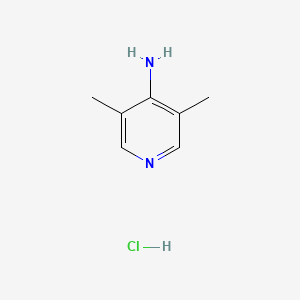


![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
